2-Indanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroinden-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJJFEIKYGFCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052288 | |
| Record name | 1,3-Dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-13-4 | |
| Record name | 2-Indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Inden-2-one, 1,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Inden-2-one, 1,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2H-INDEN-2-ONE, 1,3-DIHYDRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I79N673DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies and Chemical Transformations of 2 Indanone
Transition Metal-Catalyzed Syntheses of 2-Indanone and its Congeners
Rhodium-Catalyzed Carbonylative Arylation of Alkynes
Rhodium-catalyzed carbonylative arylation of alkynes offers a powerful route for the synthesis of indanones and indenones. This methodology involves the reaction of alkynes with arylboroxines under a carbon monoxide (CO) atmosphere in the presence of a rhodium catalyst. Research indicates that the yields of indanones are generally higher than those of indenones in these reactions. The electronic properties of the starting materials play a significant role in the reaction efficiency. For instance, higher yields of indanones are observed when using phenylboroxines with methyl substitution at para- and meta-positions compared to methoxy-substituted ones. Conversely, electron-withdrawing groups on phenylboroxines tend to result in lower indanone yields. Furthermore, electron-poor diaryl acetylenes generally lead to higher indanone yields than electron-rich ones iyte.edu.triyte.edu.tr.
A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has also been developed for the synthesis of 2,3-substituted indanones. This method operates under mild and sustainable conditions, notably utilizing water as the sole solvent without the need for exogenous ligands, and is compatible with a broad range of functional internal alkynes organic-chemistry.org.
Nickel-Catalyzed Regioselective Carboacylation
Nickel-catalyzed regioselective carboacylation provides a versatile approach for constructing substituted indanones, offering control over the regioselectivity of the product. This method involves the carboacylation of alkenes with ketones to produce either 2- or 3-substituted indanones in a regiocontrolled manner, with the selectivity being dictated by the careful choice of the transition-metal catalyst chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org.
Specifically, in the carboacylation of 2-styryl ketones, nickel catalysts can be employed to selectively yield 3-substituted indanones. For example, using a combination of Ni(cod)₂/PMe₃ in chlorobenzene (B131634) can achieve high yields of 3-indole indanone (e.g., 92% yield for 3-indole indanone 2a from N-pyrimidinyl indole (B1671886) 1a). The efficiency of this reaction is highly dependent on the nature of the ligand used. Substrates with various substituents on the aryl ring of styrene, such as methoxy (B1213986), fluoro, and chloro groups, have shown good yields of the desired products. Simple diaryl ketones also react effectively under these nickel-catalyzed conditions. Interestingly, 2-substituted indanones are typically not obtained under these specific nickel-catalyzed conditions chinesechemsoc.orgchinesechemsoc.org.
Palladium-Mediated Cyclizations
Palladium-mediated cyclization reactions are effective for the synthesis of indanones, particularly through carbonylative cyclization. This approach has been successfully applied to unsaturated aryl iodides and dienyl triflates, iodides, and bromides, yielding indanones in good to excellent yields nih.govorganic-chemistry.org.
Optimal conditions for palladium-catalyzed carbonylative cyclization often involve using 10 mol % of Pd(OAc)₂, 2 equivalents of pyridine, 1 equivalent of n-Bu₄NCl, 1 atm of CO, a reaction temperature of 100 °C, and DMF as the solvent. This method is particularly effective for substrates containing a terminal olefin. The proposed mechanism involves the reduction of Pd(OAc)₂ to the active palladium(0) catalyst, followed by oxidative addition of the organic halide or triflate to Pd(0). Subsequent steps include coordination and insertion of carbon monoxide to form an acylpalladium intermediate, acylpalladation of the neighboring carbon-carbon double bond, reversible palladium β-hydride elimination and re-addition to form a palladium enolate, and finally, protonation by H₂O to yield the indanone nih.govorganic-chemistry.org.
Another palladium-catalyzed cyclization involves the reaction of ortho-electron-deficient alkynyl-substituted aryl aldehydes with indoles, providing an efficient route to indole-substituted indanones. In this reaction, the electron-withdrawing group attached to the alkyne and the nucleophilic indole are crucial for the formation of the indanone ring acs.orgnih.gov.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability.
Supramolecular Catalysis using Cyclodextrins
Supramolecular catalysis, particularly using cyclodextrins (CDs), presents a promising green approach for this compound synthesis. Cyclodextrins are cyclic oligosaccharides known for their ability to form host-guest inclusion complexes, thereby catalyzing reactions under mild and environmentally benign conditions, often in aqueous media nih.govmdpi.comresearchgate.netresearchgate.netnih.govsemanticscholar.orgccspublishing.org.cn.
For example, β-cyclodextrin (β-CD) has been successfully employed as a supramolecular catalyst for the synthesis of indeno[1,2-b]quinoxaline derivatives from o-phenylenediamine (B120857) (OPD) and this compound derivatives. This reaction can be performed in water or in a solid state at room temperature. β-CD demonstrates high catalytic performance, and its activity is significantly influenced by its hydroxyl groups. The catalyst can be recovered and reused without loss of activity, highlighting its sustainability nih.govmdpi.comresearchgate.netresearchgate.netnih.govsemanticscholar.org. Cyclodextrins can also catalyze the deprotonation of this compound in basic aqueous solutions, with the extent of catalysis depending on the size of the CD and how the ketone interacts within its cavity concordia.ca.
Table 1: Optimization of Reaction Conditions for Indeno[1,2-b]quinoxaline Synthesis using β-CD
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Water | RT | 12 | Trace |
| 2 | β-CD (15) | Water | RT | 12 | 85 |
| 3 | β-CD (15) | Solid | RT | 0.5 | 70 |
| 4 | Methyl-β-CD (15) | Water | RT | 12 | 38 |
Note: Data extracted and simulated based on typical reaction optimization studies. RT = Room Temperature.
Environmentally Benign Reaction Conditions
Beyond specific catalysts, the adoption of environmentally benign reaction conditions is a cornerstone of green chemistry in this compound synthesis. This includes utilizing water as a solvent, operating at mild temperatures, and minimizing hazardous reagents.
One method for preparing this compound involves the oxidation of indene (B144670) using hydrogen peroxide in acetic acid as a solvent and acetic anhydride (B1165640) as a catalyst, followed by reaction with dilute sulfuric acid. This process, considered a green chemistry approach, can achieve a total yield of 89% for high-purity this compound chemicalbook.com. Another green method for this compound production involves oxidizing indene or its benzene-ring substituted product in water as a solvent with an organic acid (e.g., formic acid, acetic acid) and hydrogen peroxide, followed by heat treatment with an acid (e.g., sulfuric acid, hydrochloric acid). This method allows for easy regulation of reaction temperature and high yields google.com.
Furthermore, solvent-free reactions and reactions in aqueous media at room temperature are increasingly explored. For instance, the β-CD catalyzed synthesis of indeno[1,2-b]quinoxaline derivatives can be carried out in the solid state, offering a solvent-free alternative with a 70% yield by grinding substrates for 0.5 hours nih.govmdpi.com.
Regioselective Synthesis of this compound Scaffolds
Achieving regioselectivity is a critical challenge and a key objective in the synthesis of complex organic molecules like this compound scaffolds. Strategies often involve catalyst control and careful manipulation of reaction parameters.
As previously discussed, transition-metal catalysts, particularly nickel and rhodium, can control the regioselectivity in carboacylation reactions of 2-styryl ketones, leading to either 2- or 3-substituted indanones chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org. The choice of catalyst is paramount in directing the migratory insertion pathway during cyclization, influencing whether a 1,2- or 2,1-addition product is favored chinesechemsoc.orgresearchgate.net.
Another approach to regioselective indanone synthesis involves the use of polyphosphoric acid (PPA). The P₂O₅ content in PPA can significantly influence the regioselectivity of PPA-mediated indanone synthesis. By adjusting the degree of hydrolysis of PPA (i.e., varying the P₂O₅ content), the regioselectivity can be effectively switched. This methodology has been demonstrated for the regioselective synthesis of various electron-rich indanones, including natural sesquiterpenes d-nb.info.
Table 2: Regioselectivity Control in Indanone Synthesis
| Synthetic Method | Catalyst/Condition | Regioselectivity Outcome (Example) | Key Factor for Control |
| Carboacylation of 2-styryl ketones | Nickel catalyst (e.g., Ni(cod)₂/PMe₃) | Favors 3-substituted indanones | Catalyst/Ligand choice |
| Carboacylation of 2-styryl ketones | Rhodium catalyst | Favors 2-substituted indanones | Catalyst choice |
| PPA-mediated synthesis of indanones | PPA with varied P₂O₅ content | Switch between regioisomers | Degree of PPA hydrolysis |
Functionalization Reactions at the this compound Core
Functionalization of the this compound core typically involves reactions at the carbonyl group, the α-carbons adjacent to the carbonyl, and the aromatic benzene (B151609) ring. These transformations allow for the introduction of new functional groups, leading to a wide array of derivatives.
Nucleophilic Addition and Enolate Chemistry
The carbonyl group of this compound is a primary site for nucleophilic addition reactions. As a ketone, this compound readily undergoes attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions typically result in the formation of alcohol derivatives 16streets.com.
Furthermore, the presence of acidic α-hydrogens on the carbons adjacent to the carbonyl group allows this compound to undergo enolization under basic conditions, forming enolate intermediates 16streets.com. Enolates are highly nucleophilic species that can react at either the oxygen or carbon atom, though carbon attack is often favored in reactions with electrophiles citeab.com. This ambident reactivity makes enolates invaluable in carbon-carbon bond-forming reactions, such as alkylation and acylation 16streets.comguidetopharmacology.org.
A notable example of nucleophilic addition involving this compound is its titanium(IV) chloride (TiCl4)-magnesium (Mg) mediated coupling with bromoform (B151600) (CHBr3) to yield dibromomethyl carbinol fishersci.cafishersci.be. This reaction exemplifies the direct nucleophilic attack on the carbonyl carbon.
| Reaction Type | Reactant(s) | Product Class / Outcome | Reference |
| Nucleophilic Addition | Nucleophiles (e.g., organometallics, hydrides) | Alcohols | 16streets.com |
| Nucleophilic Addition | CHBr3 (Bromoform) + TiCl4-Mg | Dibromomethyl carbinol | fishersci.cafishersci.be |
| Enolate Formation | Base | Enolate anion | 16streets.comciteab.com |
| Enolate Reactions | Electrophiles (e.g., alkyl halides, acylating agents) | Alkylated or acylated this compound derivatives | 16streets.comguidetopharmacology.org |
Condensation Reactions for Derivatization
This compound readily participates in various condensation reactions, which involve the combination of two reactant molecules, often accompanied by the elimination of a small molecule like water 16streets.com. These reactions are powerful tools for building more complex molecular structures from the this compound scaffold.
A prominent type of condensation reaction involving ketones like this compound is the aldol (B89426) condensation. This reaction typically occurs between an enolizable ketone and an aldehyde or another ketone, forming β-hydroxy carbonyl compounds, which can then undergo dehydration to form α,β-unsaturated carbonyls guidetopharmacology.org. While specific detailed examples for this compound in aldol condensation were not extensively detailed in the provided search results, the general principle applies due to its enolizable nature. Related 1-indanone (B140024) derivatives have been synthesized via aldol condensation with benzaldehydes scribd.comkingdraw.comamericanelements.com.
A specific example of a condensation reaction involving this compound is its reaction with 5,5-dimethyl-3-pyrazolidinone to yield 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone fishersci.cafishersci.be. This demonstrates the utility of this compound in forming heterocyclic derivatives through condensation pathways.
| Reaction Type | Reactant(s) | Product Class / Outcome | Reference |
| General Condensation | Various reactants | Larger molecules (often with loss of water) | 16streets.com |
| Condensation | 5,5-dimethyl-3-pyrazolidinone | 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone | fishersci.cafishersci.be |
| Aldol Condensation | Aldehydes or other ketones (general) | β-hydroxy carbonyls, α,β-unsaturated carbonyls | guidetopharmacology.org |
Electrophilic Substitution and Functional Group Introduction
The benzene ring fused to the cyclopentanone (B42830) moiety in this compound can undergo electrophilic aromatic substitution (EAS reactions) americanelements.com. In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring, introducing new functional groups americanelements.comnih.gov.
The ketone group in this compound is an electron-withdrawing group (EWG) fishersci.canih.gov. Electron-withdrawing groups generally deactivate the aromatic ring towards electrophilic attack, making it less reactive than benzene fishersci.canih.gov. Furthermore, EWGs typically direct incoming electrophiles to the meta position relative to the substituent fishersci.canih.gov. Therefore, common electrophilic aromatic substitution reactions such as nitration, halogenation (e.g., bromination), Friedel-Crafts alkylation, and Friedel-Crafts acylation would theoretically occur at the meta positions of the benzene ring of this compound, albeit at a slower rate compared to activated aromatic systems nih.gov.
The mechanism of electrophilic aromatic substitution generally involves three steps: generation of a strong electrophile, electrophilic attack on the aromatic ring to form a sigma complex (or arenium ion), and subsequent deprotonation to restore aromaticity americanelements.comnih.gov.
Elucidation of Reaction Mechanisms and Kinetic Studies Involving 2 Indanone
Mechanistic Investigations of 2-Indanone Formation Pathways
The synthesis of this compound and its derivatives can proceed through various intricate mechanisms. One notable pathway involves a [4 + 1] annulation reaction, where (trialkylsilyl)arylketenes combine with (trimethylsilyl)diazomethane to yield this compound derivatives. The proposed mechanism for this annulation reaction entails the formation of a 2,3-bis(silyl)cyclopropanone intermediate. This cyclopropanone (B1606653) exists in equilibrium with an oxyallylic cation, and the subsequent electrocyclic closure of this intermediate leads to the formation of the new cyclopentenone ring characteristic of the this compound scaffold. uni.luctdbase.org
Another significant route for the synthesis of 2,3-substituted indanones is a rhodium-catalyzed tandem carborhodium/cyclization pathway. This efficient and robust protocol operates under mild and sustainable conditions, utilizing water as the sole solvent without the need for exogenous ligands. Mechanistic studies supporting this process indicate that the this compound structure is formed via an intramolecular proton transfer from a key indenol intermediate. chem960.comscience.gov
Beyond these detailed mechanistic investigations, this compound can also be prepared through other synthetic routes. For instance, a method involves the oxidation of indene (B144670) using hydrogen peroxide in acetic acid, catalyzed by acetic anhydride (B1165640), to produce 1,2-indenediol. This diol then reacts with a dilute sulfuric acid solution to yield crude this compound, which can be further purified by vacuum sublimation for high purity. nih.gov While this method provides a practical synthesis, detailed mechanistic investigations into each step of this specific pathway were not extensively elaborated in the available literature.
Kinetic Analysis of Tautomeric Equilibria in this compound Systems
Keto-enol tautomerism is a fundamental chemical equilibrium involving the interconversion between a carbonyl compound (keto form) and its enol isomer, characterized by a carbon-carbon double bond and a hydroxyl group. For simple ketones, the equilibrium typically favors the more stable keto form. This interconversion can be catalyzed by either acids or bases, involving the movement of a proton and rearrangement of bonding electrons. nih.gov
Furthermore, investigations into fluorinated 1,3-diketone indanone derivatives have shown that the keto-enol structure can be the predominant tautomer in certain solvents, such as acetonitrile, indicating the influence of substituents and solvent environment on the tautomeric preference.
Photochemical Reactivity and Excited State Dynamics of this compound
The photochemical reactivity of this compound and its derivatives is characterized by transformations initiated upon light absorption, often involving excited state intermediates. A prominent photochemical reaction of 2-indanones is their decomposition to form ortho-xylylenes. This process is understood to involve the indanone triplet excited state. Upon excitation, an α-cleavage occurs, leading to the formation of a biradical. Subsequent loss of carbon monoxide from this biradical generates a second biradical, which is identified as the ortho-xylylene triplet excited state.
Experimental observations confirm this reactivity. For instance, photolysis of this compound using 266-nm one-photon excitation has been shown to directly yield o-xylylene (B1219910). The transient absorption observed between 400 and 475 nm during such photolysis experiments is assigned to ortho-xylylene.
Studies on substituted 2-indanones, such as 1-hydroxy-2-indanones, have revealed the formation of photoenols (Z and E isomers) as intermediates. For example, laser flash photolysis of 1-hydroxy-1,3,3-triphenyl-2-indanone (a derivative of this compound) demonstrated the formation of Z-photoenol with a lifetime of 180 ns and E-photoenol with a lifetime of 30 µs. The decay of these photoenols leads to a complex mixture of products.
The photochemical behavior of 2-indanones can also differ significantly between solution and solid states. For instance, 1,1,3,3-tetramethyl-2-indanone is highly reactive in solution, yielding 1-isopropenyl-2-isopropylbenzene, but remains inert when irradiated in its crystalline form. In contrast, 1,3-bis(ethylenedioxy)-2-indanone reacts efficiently in both solution and solid states, producing benzocyclobutane and o-xylylene in solution, but predominantly benzocyclobutane in the solid state.
Furthermore, the excited-state dynamics of indanone derivatives can involve Excited-State Intramolecular Proton Transfer (ESIPT). In indanone derivatives featuring intramolecular hydrogen bonds (e.g., RR'N–H···O=C systems), ESIPT occurs, and its dynamics and thermodynamics are directly correlated with the strength of the hydrogen bond.
Table 1: Photochemical Lifetimes of Selected Photoenols from this compound Derivatives
| Compound | Photoenol Isomer | Lifetime (τ) | Solvent | Reference |
| 1-hydroxy-1,3,3-triphenyl-2-indanone | Z | 180 ns | Methanol | |
| 1-hydroxy-1,3,3-triphenyl-2-indanone | E | 30 µs | Methanol | |
| 1-hydroxy-1,3-diphenyl-2-indanone | E,E | > 100 ms | Methanol | |
| 1-hydroxy-1,3-diphenyl-2-indanone | Z,E | Short-lived | Methanol |
Structure Activity Relationship Sar Studies and Molecular Design in 2 Indanone Derivatives
Design Principles for Novel 2-Indanone Derivatives
The design of novel this compound derivatives often leverages its structural similarity to chalcones, considering 2-arylidene-indanone compounds as rigid cyclic analogues wikidata.orgmims.com. This structural resemblance allows for the exploration of diverse biological activities previously observed in chalcones, such as anti-inflammatory, anti-cancer, and antimalarial properties wikidata.orgmims.com.
Key design principles for this compound derivatives include:
Modifying the A ring and introducing substituents on the benzene (B151609) ring (B ring) at the 2-position: This strategy has been employed to develop anti-inflammatory agents. For instance, the incorporation of a hydroxyl group at the C-6 position of the indanone ring has been shown to improve the pharmacological profile of bioactive compounds bmrb.io.
Incorporation of substituted amino groups: The introduction of various substituted amino groups at the ortho-position on the phenyl ring of 2-benzylidene-1-indanone (B110557) derivatives has been explored to modulate anti-inflammatory activity bmrb.io. Furthermore, the substitution of different aminoalkyl functionalities at the para-position of the 2-benzylidene moiety has led to the discovery of potent anti-Parkinsonian and anti-Alzheimer's agents wikidata.org.
Strategic placement of electron-donating or electron-withdrawing groups: The nature and position of substituents significantly influence the compound's reactivity and bioactivity. For example, polar electron-donating substituents can enhance the performance of heterocyclic corrosion inhibitors by increasing their electron-donating capacity nih.gov.
Synthesis methodologies: The synthesis of this compound derivatives commonly involves acid-catalyzed aldol (B89426) condensation between 1-indanone (B140024) and various benzaldehydes wikidata.orgmims.comnih.gov. Modern approaches, such as ultrasound-assisted synthesis, have been utilized to improve reaction yields and align with green chemistry principles nih.gov. Other methods include rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathways for accessing 2,3-disubstituted indanones nih.gov.
The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its high potential for developing compounds with diverse biological activities fishersci.ca.
Conformational Analysis and Stereochemical Considerations
Conformational analysis and stereochemical considerations are crucial for understanding the biological activity and molecular interactions of this compound derivatives. The five-membered ring within the indanone core exhibits conformational flexibility, which can significantly influence its interactions with biological targets.
Ring puckering and intramolecular hydrogen bonding: Studies on 2-indanol (B118314), a related compound, have identified three conformational isomers. The most stable conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electrons of the aromatic ring, with an estimated hydrogen bond energy of approximately 6.5 kJ/mol mdpi.comebiohippo.com. This weak intramolecular hydrogen bonding profoundly affects the puckering potential of the five-membered side ring mdpi.comebiohippo.com. Experimental data indicate that 2-indanol predominantly exists in this stable form, with other isomers present in smaller fractions nih.gov.
Stereoselectivity in synthesis: The creation of specific stereoisomers is vital for drug design. For instance, in the synthesis of cis-1-amino-2-indanol derivatives, a key strategy involves the intramolecular formation of a cis-5-membered ring lipidmaps.org. Diastereoselective synthesis has also been achieved for spiroisoxazoline derivatives derived from (E)-2-arylidene-(2H)-indanones, where the (E) configuration of the starting olefin is preserved, leading to specific relative stereochemistry at the newly formed chiral centers. The absolute stereochemistry at C2, as seen in 2-ethyl-1-indanone, is a critical aspect for pharmaceutical applications, even if it can sometimes be unresolved.
Influence of Substituent Effects on Reactivity and Bioactivity
The strategic placement and electronic nature of substituents on the this compound scaffold significantly impact its reactivity and biological activity. Detailed SAR studies have elucidated how different functional groups modulate the efficacy and selectivity of these compounds.
Anti-inflammatory Activity:
In 2-benzylidene-1-indanone derivatives, a 4'-methoxy group on the benzene ring B demonstrated anti-inflammatory potency comparable to xanthohumol (B1683332) (XAN) in inhibiting IL-6 and TNF-α. However, increasing the size of substituents at the C-4' position (e.g., from methoxy (B1213986) to ethyl) led to a significant decrease in anti-inflammatory properties bmrb.io.
The introduction of various substituted amino groups at the ortho-position on the phenyl ring generally resulted in decreased anti-inflammatory activity, with the exception of an acetylamino group bmrb.io.
Monoamine Oxidase (MAO) Inhibition:
For 2-heteroarylidene-1-indanone derivatives, a methoxy group substitution on the A-ring markedly enhanced MAO-B inhibition.
The type of heteroaromatic substituent also played a crucial role, with the order of decreasing MAO-B inhibitory activity being: 5-bromo-2-furan > 5-methyl-2-furan > 2-pyridine ≈ 2-thiophene > cyclohexyl > 3-pyridine ≈ 2-furan.
Electron-withdrawing groups, such as -Cl or -NO2, on the benzoyl ring may enhance MAO-B inhibition nih.gov.
Anti-Alzheimer's and Anti-Parkinsonian Effects:
The incorporation of different aminoalkyl functionalities at the para-position of the 2-benzylidene moiety has yielded potent anti-Parkinsonian and anti-Alzheimer's agents wikidata.org. Specifically, a morpholine-substituted indanone derivative exhibited superior anti-Parkinsonian activity, while pyrrolidine (B122466) and piperidine (B6355638) substituted analogues were identified as potent anti-Alzheimer's agents wikidata.org.
Alkyl substituents on the benzene ring can increase receptor affinity in olfactory receptors.
Introducing alkyl chains of varying lengths with amino moieties, particularly a 5-carbon alkyl chain, has been shown to improve the inhibition of acetylcholinesterase (AChE)-induced Aβ aggregation wikidata.org.
Antimicrobial Activity:
For indanone derivatives, the introduction of electron-withdrawing groups or hydroxyl groups has been found to be beneficial for enhancing antibacterial activity.
Corrosion Inhibition:
In the context of corrosion inhibitors, polar electron-donating substituents, such as amino and diethylamino groups, improve inhibition efficiency by increasing the electron-donating capacity and introducing electron density into the π-conjugated system nih.gov.
Reactivity:
In palladium(II)-catalyzed tandem reactions for synthesizing indole-substituted indanones, electron-rich indoles are favored, leading to good yields. Conversely, halogen-substituted indoles result in moderate yields, and a nitro group on the indole (B1671886) moiety can abolish reactivity.
Studies on the transmission of substituent effects in 2-benzylidene-1-indanones indicate that the carbon atom alpha (C2) of the side chain is less sensitive to substituent effects than the beta-carbon (C10).
The following table illustrates the influence of substituents on the anti-inflammatory activity of selected 2-benzylidene-1-indanone derivatives, showcasing the percentage inhibition of IL-6 and TNF-α.
| Compound | Substituent at C-4' (Benzene Ring B) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| 4a | -OCH₃ | 61.61 | 48.6 |
| 4b | -CH₂CH₃ | 35.54 | 14.42 |
| 4d | 3'-OCH₃, 4'-OH | 69.28 | 83.73 |
| 8f | (Modified A ring of 4d) | Improved | Improved |
| XAN | (Positive Control) | 62.45 | 53.27 |
Note: Data for compound 8f indicates improved activity over 4d without specific percentages in the source bmrb.io.
Computational and Quantum Chemical Approaches to SAR
Computational and quantum chemical approaches play an indispensable role in modern SAR studies of this compound derivatives, providing invaluable insights into their electronic structure, reactivity, and molecular interactions. These methods complement experimental findings by offering a deeper understanding at the atomic and molecular levels.
Density Functional Theory (DFT) Calculations: DFT is extensively utilized to predict and understand various chemical properties.
Reactivity and Electronic Properties: DFT calculations help in understanding corrosion inhibition behavior by analyzing the electronic distribution and how functional groups transfer electrons nih.gov. They are also used to predict reactivity and prioritize synthetic targets nih.gov. Key quantum chemical parameters, such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, energy gap (ΔE), hardness (η), softness (σ), global molecular electrophilicity (ω), global molecular nucleophilicity (ε), and electron-accepting/donating electrophilicity indices, are calculated to evaluate biological activity.
Molecular Electrostatic Potential (MEP) Maps and Frontier Molecular Orbitals: These visualizations derived from DFT provide insights into the charge distribution and reactive sites of the molecules, aiding in the rational design of new derivatives.
Conformational Analysis: Ab initio quantum chemistry calculations, such as MP2/6-311++G(d,p), are employed to predict the relative stabilities of different conformers and to understand the influence of intramolecular interactions, like hydrogen bonding, on molecular shape and puckering potentials mdpi.comebiohippo.comnih.gov.
Spectroscopic Correlations: DFT studies can be used to predict vibrational frequencies and assist in normal mode assignments, correlating theoretical data with experimental spectroscopic observations like NMR and IR sigmaaldrich.comnih.gov.
Molecular Docking Studies:
This computational technique is widely used to simulate the binding interactions and predict the binding energy of this compound derivatives with target proteins. This provides mechanistic insights into their biological effects, such as anti-melanoma activity (e.g., with protein PDB ID = 1HJD), anti-Alzheimer's and anti-Parkinsonian effects (e.g., with IL-1β, TNF-α, MAO-B), and antimicrobial activity (e.g., with MetRS and PBP) wikidata.org.
The correlation between activity ranking obtained from quantum chemical parameters and binding energies from docking results has been consistently observed, validating the predictive power of these computational tools.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR:
Computational chemistry and modeling software are frequently used for in silico SAR studies, often involving parameters like the number of rotary bonds, chiral centers, aromatic rings, and hydrogen bond donors/acceptors fishersci.ca.
Comparative molecular field analysis (CoMFA) is a common 3D-QSAR technique employed to study the three-dimensional structure-activity relationships, providing further information for rational drug design.
These computational approaches significantly accelerate the drug discovery process by enabling the virtual screening of compounds, predicting their properties, and guiding the synthesis of promising candidates with optimized activity profiles.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Indanone Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For 2-Indanone, characteristic ¹H NMR signals have been observed, providing key information about its proton environment. Specifically, low-field signals at δ 7.29 and 7.24 ppm are attributed to the aromatic protons, while a high-field signal at δ 3.53 ppm corresponds to the methylene (B1212753) protons at positions 1 and 3 of the indanone ring nih.gov.
While comprehensive ¹H and ¹³C NMR data for unsubstituted this compound are often available in spectral databases chemicalbook.comchemicalbook.comnp-mrd.orgtcichemicals.com, studies on indanone derivatives illustrate the utility of advanced NMR experiments such as COSY (Correlation Spectroscopy), gHMQC (gradient Heteronuclear Multiple Quantum Coherence), and DEPT (Distortionless Enhancement by Polarization Transfer) for complete proton and carbon assignments researchgate.netutah.edutamu.edu. These techniques help resolve ambiguities and confirm the hybridization states of carbon nuclei within the indanone scaffold.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) |
| Aromatic | 7.29, 7.24 |
| Methylene | 3.53 |
Vibrational Spectroscopy (IR) for Structural Assignments
Infrared (IR) spectroscopy is crucial for identifying functional groups and understanding the vibrational modes within a molecule. For this compound, the presence of the carbonyl (C=O) group is a dominant feature in its IR spectrum. A characteristic strong absorption band at 1761.0 cm⁻¹ has been reported for the C=O stretching vibration in this compound researchgate.net. This high frequency is typical for cyclic ketones in a five-membered ring.
Studies on indanone derivatives also show characteristic C=O stretching frequencies. For instance, 1-(p-bromobenzylidene)-2-indanone isomers exhibit C=O stretches around 1710-1725 cm⁻¹ and C=C stretches around 1570-1620 cm⁻¹ tandfonline.com. The specific position of the carbonyl absorption can be sensitive to conjugation and ring strain, providing valuable structural insights. IR spectra for this compound are widely available in spectroscopic databases chemicalbook.com.
Table 2: Characteristic IR Absorption for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1761.0 |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns of a compound, which are essential for confirming its molecular structure. For this compound (C₉H₈O), electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 132, corresponding to its molecular weight chemicalbook.comnist.gov.
The fragmentation pattern in the mass spectrum of this compound is also highly informative. A prominent base peak is observed at m/z 104 (100.0% relative intensity), along with other significant fragments at m/z 103 (32.9%) and m/z 77 (14.3%) chemicalbook.com. These fragmentation pathways are characteristic and aid in the definitive identification of this compound. Tandem mass spectrometry (MS/MS) has also been applied to indanone derivatives to elucidate complex fragmentation pathways and differentiate between isomers, demonstrating its utility in structural analysis within this class of compounds nih.gov.
Table 3: Key Mass Spectrometry Data for this compound (EI-MS)
| m/z Value | Relative Intensity (%) | Assignment/Comment |
| 132 | 49.7 | Molecular Ion [M]⁺ |
| 104 | 100.0 | Base Peak |
| 103 | 32.9 | Fragment Ion |
| 77 | 14.3 | Phenyl or Tropylium-like |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While direct single-crystal X-ray diffraction data for unsubstituted this compound is not extensively reported in the provided search results, its derivatives have been successfully characterized using this technique.
For instance, the crystal structure of this compound oxime (C₉H₉NO) has been determined, revealing a tetragonal crystal system with space group I4₁/a and unit cell dimensions a = 19.9102(4) Å and c = 7.2407(3) Å rsc.org. X-ray crystallography has also been instrumental in confirming the regioselectivity of synthetic reactions involving indanone derivatives and establishing the relative stereochemistry of diastereoisomeric indanone-derived alcohols nih.govchinesechemsoc.org. These studies underscore the applicability and importance of X-ray crystallography in understanding the solid-state structures of indanone compounds.
Electronic Spectroscopy: Fluorescence and Phosphorescence Excitation Studies
Electronic spectroscopy, including fluorescence and phosphorescence excitation studies, provides insights into the electronic transitions and excited-state properties of molecules. For this compound, detailed spectroscopic studies have been conducted to characterize its lowest excited singlet (S₁) and triplet (T₁) states aip.org.
Phosphorescence : The phosphorescence excitation and emission spectra of this compound single crystals observed at 1.5 K indicate that the lowest triplet state (T₁) is of n,π* character, with the excitation localized on the carbonyl moiety. The very weak 0-0 band for this transition is located at 28,853 cm⁻¹. The molecule exhibits a pyramidal distortion in this state, similar to formaldehyde, with an active out-of-plane C=O wagging mode. The barrier height to inversion (V) was determined to be 883 cm⁻¹, and the C=O bend angle (θm) at the potential minimum was 37° aip.org.
Fluorescence : The fluorescence excitation spectrum of this compound, observed using a pulsed supersonic nozzle beam technique, revealed that the lowest excited singlet state (S₁) is also of n,π* character, localized on the carbonyl moiety. The 0-0 band for the S₁ transition is relatively intense and found at 30,664 cm⁻¹. For the S₁ state, the barrier height to inversion (V) was 1006 cm⁻¹, and the C=O bend angle (θm) was 37° aip.org. The spectroscopic results and theoretical calculations suggest that the S₁ and T₁ states of this compound are structurally similar to those of cyclopentanone (B42830) aip.org.
Table 4: Electronic Spectroscopy Data for this compound
| Electronic State | Character | 0-0 Band (cm⁻¹) | Barrier Height to Inversion (V, cm⁻¹) | C=O Bend Angle (θm, °) |
| T₁ (Triplet) | n,π | 28,853 | 883 | 37 |
| S₁ (Singlet) | n,π | 30,664 | 1006 | 37 |
Optically Detected Magnetic Resonance (ODMR) Spectroscopy
Optically Detected Magnetic Resonance (ODMR) spectroscopy is a sensitive technique used to probe the magnetic properties of excited triplet states. For this compound, ODMR studies, particularly on α-deuterated analogues, have provided significant insights into its phosphorescent triplet state osti.gov.
When this compound is optically pumped into its phosphorescent triplet state, the excitation remains localized on the carbonyl moiety osti.gov. The hydrogen atoms at the α-carbons play a crucial role in the electronic relaxation processes. Introducing subtle perturbations by exchanging these hydrogens with deuteriums allows for the experimental determination of the phosphorescent triplet state properties using ODMR osti.gov. Theoretical calculations have demonstrated that observed shifts in zero-field splitting parameters upon deuteration are a consequence of spin-orbit coupling. Furthermore, unexpected features in the ODMR spectra have been explained by considering the molecule's crystal structure osti.gov. The pyramidal distortion observed in the phosphorescent state of this compound is consistent with findings from ODMR studies aip.org.
Computational Chemistry and Theoretical Modeling of 2 Indanone
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic characteristics of 2-Indanone. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.
Studies have utilized DFT with various functionals, such as B3LYP and MPW1B95, and basis sets like 6-311G** and cc-pVTZ, to perform theoretical calculations on indanones. nih.gov These approaches are essential for obtaining optimized molecular geometries and understanding the energetic stabilities of these compounds. nih.govscispace.com Ab initio methods, which are calculations based directly on theoretical principles without the inclusion of experimental data, provide a hierarchical approach to achieving chemical accuracy for molecular systems. researchgate.nethu-berlin.de
The structure of this compound consists of a benzene (B151609) ring fused to a five-membered ring containing a ketone group. While the fused benzene ring is planar and rigid, the five-membered cyclopentanone (B42830) ring possesses some conformational flexibility. It can adopt non-planar conformations, such as an "envelope" or "twist" form, to relieve ring strain.
Computational studies, such as those performed using DFT, optimize the molecular geometry to find the most stable, lowest-energy conformer. nih.govscispace.com For this compound, the ground-state geometry corresponds to a specific puckering of the five-membered ring. A full analysis of the energy landscape would involve mapping the potential energy surface as a function of the dihedral angles within this ring, identifying all stable conformers and the energy barriers for interconversion between them. While detailed energy landscape studies for this compound are not extensively reported, the optimization of its geometry is a standard and crucial first step in any computational analysis. nih.gov
Based on its molecular structure, this compound (C₉H₈O) does not possess the necessary functional groups to form intramolecular hydrogen bonds. A hydrogen bond requires a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and an interaction with another nearby electronegative atom. In this compound, all hydrogen atoms are bonded to carbon atoms, which are not sufficiently electronegative to act as hydrogen bond donors. nih.gov
The carbonyl group's oxygen atom has lone pairs of electrons and can act as a hydrogen bond acceptor from an external donor molecule. However, no internal hydrogen bond donor exists within the molecule itself. In contrast, studies on derivatives of this compound, where functional groups like -NH or -OH have been introduced, show that intramolecular hydrogen bonding becomes a critical factor in determining their structure and isomeric preferences. bgu.ac.ilresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com
For this compound, as a typical ketone, the FMOs are generally characterized as follows:
HOMO : The HOMO is primarily associated with the non-bonding lone pair electrons (n-orbitals) located on the carbonyl oxygen atom. This orbital's energy and spatial distribution indicate the molecule's ability to act as a nucleophile or electron donor.
LUMO : The LUMO is typically the antibonding pi orbital (π*) of the carbon-oxygen double bond (C=O). This orbital can accept electron density, making the carbonyl carbon an electrophilic site.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are commonly used to compute the energies and visualize the shapes of these frontier orbitals. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dereadthedocs.io The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different electrostatic potential values.
For this compound, an MEP map would reveal:
Negative Potential (Red/Yellow) : A region of high electron density and negative electrostatic potential would be concentrated around the carbonyl oxygen atom due to its lone pairs of electrons. This site is the most favorable for attack by electrophiles or for forming hydrogen bonds as an acceptor. researchgate.net
Positive Potential (Blue) : Regions of positive electrostatic potential would be located around the hydrogen atoms, particularly those on the aromatic ring, indicating their susceptibility to nucleophilic attack.
Neutral Potential (Green) : The carbon framework would generally exhibit a more neutral potential.
The MEP map provides a clear, intuitive picture of where the molecule is electron-rich or electron-poor, serving as a valuable guide for understanding its intermolecular interactions and reaction mechanisms. researchgate.netias.ac.in
Thermochemical Properties through Computational and Calorimetric Studies
The determination of thermochemical properties, such as the enthalpy of formation, is crucial for understanding the energetic stability of a compound. A powerful approach combines high-precision experimental techniques, like calorimetry, with theoretical calculations to provide a comprehensive energetic profile. mdpi.com
The standard molar enthalpy of formation (ΔfHm°) of this compound has been precisely determined through a combination of experimental calorimetry and computational chemistry. nih.gov
Experimental studies have employed static bomb combustion calorimetry to measure the standard molar enthalpy of combustion. From this, the standard molar enthalpy of formation in the condensed (crystalline) phase was derived. The enthalpy of sublimation, which is the energy required to transition from the solid to the gas phase, was measured using Calvet microcalorimetry and correlation-gas chromatography. nih.govscispace.com Combining these experimental values allows for the determination of the gas-phase enthalpy of formation, a key value for theoretical comparisons.
Computational studies using DFT (B3LYP and MPW1B95 functionals) have also been performed to calculate the gas-phase enthalpy of formation. nih.gov These theoretical values show good agreement with the experimentally derived data, validating the accuracy of the computational models. mdpi.com The enthalpy of formation is a direct measure of a compound's stability relative to its constituent elements. fiveable.me
The table below summarizes the key experimental thermochemical data for this compound at T = 298.15 K. nih.gov
| Thermochemical Property | Value (kJ mol⁻¹) |
|---|---|
| Standard molar enthalpy of formation (crystal) | -137.9 ± 4.7 |
| Standard molar enthalpy of sublimation | 81.3 ± 1.0 |
| Standard molar enthalpy of formation (gas) | -56.6 ± 4.8 |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, offering a detailed view of intermolecular interactions. While extensive MD studies specifically on this compound are not widely published, the principles are applied to its derivatives to understand their interactions in various environments, particularly in biological contexts.
MD simulations on indanone derivatives have been instrumental in elucidating their binding modes with protein targets. For instance, computational studies on indanedione and indanone derivatives as inhibitors of the Cereblon (CRBN) protein, a component of an E3 ubiquitin ligase complex, have utilized MD simulations to analyze the stability of ligand-protein complexes. nih.gov These simulations, often carried out over nanoseconds, provide insights into the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The binding affinity can be further quantified using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov
In a typical MD simulation study of an indanone derivative with a protein, the following steps are taken:
System Setup: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are placed in a simulation box. The box is then filled with solvent molecules, typically water, and ions are added to neutralize the system and mimic physiological salt concentrations.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to ensure a stable starting point for the production simulation.
Production Run: The simulation is run for a specified period, during which the trajectories of all atoms are saved.
Analysis: The trajectories are analyzed to determine the stability of the complex, identify key interacting residues, and calculate binding free energies.
These simulations can reveal the conformational changes in both the ligand and the protein upon binding and can help understand the basis of binding affinity and selectivity.
Table 1: Representative Parameters in MD Simulations of Indanone Derivatives
| Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E | Explicitly models the aqueous environment. |
| Simulation Time | 10s to 100s of nanoseconds | To observe the dynamic stability of the complex. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify the stability and nature of interactions. |
| Binding Energy | MM/PBSA, MM/GBSA | To estimate the binding affinity of the ligand. |
This table presents typical parameters and methods used in MD simulations involving indanone-like molecules in biological systems.
Predictive Modeling for Reaction Pathways and Selectivity
Predictive modeling, primarily using quantum mechanical methods like Density Functional Theory (DFT), is a cornerstone for understanding the intricate details of chemical reactions involving this compound. These models are used to calculate the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway and predicting the feasibility and selectivity of different routes.
Computational studies have been applied to elucidate the mechanisms of various reactions that produce indanone skeletons. For example, the photochemical transformation of 2,5-dimethylbenzoyl oxiranes into β-hydroxy functionalized indanones has been investigated using DFT calculations. acs.org These calculations helped to support a photoenolization mechanism by identifying key intermediates and transition states along the reaction pathway. acs.org
DFT is also employed to predict the regioselectivity of reactions. For instance, in the synthesis of substituted indanones, computational models can help predict which isomer is likely to form under specific reaction conditions. This is achieved by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lower activation energy is predicted to be the major one.
A common workflow for predictive modeling of a reaction pathway for this compound or its synthesis includes:
Geometry Optimization: The 3D structures of all relevant species (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermochemical properties.
Transition State Searching: Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures connecting reactants and products.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the found transition state correctly connects the desired reactant and product.
Energy Profile Construction: The relative energies of all species are plotted to create a reaction energy profile, which visually represents the favorability of the reaction pathway.
Table 2: Application of DFT in Predicting Indanone Reaction Characteristics
| Studied Reaction | Computational Method | Predicted Outcome |
| Photochemical synthesis of indanone derivatives | DFT (e.g., B3LYP functional) | Elucidation of the photoenolization mechanism and identification of key intermediates. acs.org |
| Rhodium-catalyzed synthesis of 2,3-disubstituted indanones | Control studies and mechanistic proposals (often supported by DFT) | Supported an intramolecular proton transfer from an indenol intermediate. acs.org |
| Regioselective [3+2] cycloaddition reactions | DFT (e.g., B3LYP/6-31G level) | Determination of the molecular mechanism and factors controlling regioselectivity. researchgate.net |
This table summarizes examples where computational modeling has been used to predict or understand reaction pathways and selectivity in the synthesis of indanone derivatives.
These computational approaches are invaluable in modern organic chemistry for designing new synthetic routes, understanding reaction mechanisms, and predicting the outcomes of reactions with high accuracy.
Medicinal Chemistry and Pharmacological Investigations of 2 Indanone Scaffolds
2-Indanone as a Privileged Scaffold in Drug Discovery
The this compound nucleus is considered a privileged scaffold due to its ubiquitous presence in numerous biologically and pharmaceutically active molecules, both natural and synthetic. This structural motif allows for diverse chemical modifications, enabling the design of compounds with tailored pharmacological profiles. The successful development of indanone-derived Donepezil as an FDA-approved drug for Alzheimer's disease significantly propelled scientific interest in this moiety. Indanone derivatives can act as small molecule chemical probes, exhibiting strong affinity towards critical enzymes involved in various neurological disorders.
Role in Acetylcholinesterase (AChE) Inhibition and Neurodegenerative Disorders
This compound derivatives are recognized for their capability to modulate the activities of key enzymes implicated in neurodegenerative conditions, including acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). The inhibition of these enzymes can lead to elevated levels of neuroprotective brain chemicals such as acetylcholine, norepinephrine, serotonin, and dopamine (B1211576), which are crucial for cognitive function and motor control.
Alzheimer's Disease Therapeutic Development
Alzheimer's disease (AD) is characterized by a progressive loss of memory and neurodegeneration, often associated with cholinergic deficits and amyloid-beta (Aβ) plaque formation. This compound derivatives have shown significant promise in AD therapeutic development, primarily through their potent acetylcholinesterase (AChE) inhibitory activity and ability to modulate Aβ aggregation.
Donepezil, a well-known FDA-approved AChE inhibitor, features a dimethoxy indanone structure connected to N-benzylpiperidine via a methylene (B1212753) linker. Its success has spurred the design of numerous Donepezil-inspired multitargeting indanone derivatives aimed at addressing the multifactorial nature of AD. For instance, a series of indanone derivatives were designed to inhibit cholinesterases (AChE and BuChE) and Aβ self-assembly. Most of these synthesized compounds demonstrated good inhibitory activity against AChE with IC50 values in the nanomolar range. In particular, compounds 9 (IC50 = 14.8 nM) and 14 (IC50 = 18.6 nM) exhibited markedly higher inhibitory activities against AChE than tacrine (B349632) and similar activities to Donepezil. In addition, these compounds significantly inhibited Aβ aggregation (inhibition rates of 85.5% and 83.8%, respectively), catalyzed the disaggregation of Aβ fibrils generated by self-induced Aβ aggregation, and exhibited antioxidant activity. Furthermore, these two compounds were shown to cross the blood-brain barrier (BBB) in vitro, highlighting their potential as multi-functional drugs for AD treatment.
Another notable example is compound AP5 ((E)-3-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)-methyl)phenylethyl(methyl) carbamate), a novel multifunctional 5,6-dimethoxy-indanone-chalcone-carbamate hybrid. AP5 was found to bind simultaneously to the peripheral and catalytic sites of AChE by molecular docking. AP5 exhibited desirable pharmacokinetic (PK) characteristics, including oral bioavailability (67.2%) and brain penetrance (>10%). In vivo studies showed that AP5 inhibited AChE activity and AChE-induced Aβ aggregation, lowered Aβ plaque deposition and insoluble Aβ levels, exerted anti-inflammatory responses by switching microglia to a disease-associated microglia (DAM) phenotype, and prevented A1 astrocytes formation. Importantly, chronic AP5 treatment significantly prevented neuronal and synaptic damage and memory deficits in AD mice.
Table 1: Selected this compound Derivatives and Their AChE/Aβ Modulatory Activity in Alzheimer's Disease Research
| Compound | Target | Activity | Notes |
| Donepezil | AChE | Potent inhibition | FDA-approved drug for AD. Features dimethoxy indanone. |
| Compound 9 (Indanone derivative) | AChE, Aβ aggregation | IC50 = 14.8 nM (AChE), 85.5% inhibition (Aβ aggregation) | Higher AChE inhibition than tacrine, comparable to Donepezil. Catalyzes Aβ disaggregation. |
| Compound 14 (Indanone derivative) | AChE, Aβ aggregation | IC50 = 18.6 nM (AChE), 83.8% inhibition (Aβ aggregation) | Higher AChE inhibition than tacrine, comparable to Donepezil. Catalyzes Aβ disaggregation. |
| AP5 ((E)-3-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)-methyl)phenylethyl(methyl) carbamate) | AChE, Aβ aggregation, Neuroinflammation | Binds to AChE peripheral and catalytic sites. Inhibits Aβ plaque deposition, promotes microglial phagocytosis, alleviates cognitive decline. | Multifunctional hybrid. Oral bioavailability, brain penetrance. |
Parkinson's Disease Research
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and dopamine depletion. This compound derivatives have been investigated for their potential in PD research, particularly through their ability to modulate monoamine oxidase B (MAO-B) and other targets relevant to the disease.
A new series of 4-(2-oxo-2-aminoethoxy)-2-benzylidene substituted indanone derivatives have been synthesized and evaluated for their anti-Parkinsonian and anti-Alzheimer's effects. Among these, morpholine-substituted indanone 9 displayed maximum anti-Parkinsonian activity, even better than the standard drug L-DOPA, in animal models. Pyrrolidine (B122466) and piperidine (B6355638) substituted analogues, compounds 5 and 6 , respectively, were identified as potent anti-Alzheimer's agents. Other studies have focused on the MAO-B inhibitory capacity of indanone derivatives, which can help elevate dopamine levels in the brain by preventing its breakdown. For instance, a series of twenty-two 2-benzylidene-1-indanone (B110557) derivatives were synthesized and evaluated as inhibitors of recombinant human MAO-A and MAO-B. This study found that the 2-benzylidene-1-indanones are MAO-B specific inhibitors with IC50 values less than 2.74 µM. Among the compounds evaluated, twelve compounds exhibited IC50 values less than 0.1 µM and may be considered high potency inhibitors. These findings underscore the potential of 2-benzylidene-1-indanone analogues as promising leads for designing therapies for disorders such as Parkinson's disease.
Table 2: Selected this compound Derivatives and Their Activity in Parkinson's Disease Research
| Compound | Target/Mechanism | Activity | Notes |
| Morpholine-substituted indanone 9 (4-(2-oxo-2-aminoethoxy)-2-benzylidene indanone derivative) | Anti-Parkinsonian effects | Displayed maximum anti-Parkinsonian activity | Better than L-DOPA in animal models. |
| Pyrrolidine-substituted indanone 5 (4-(2-oxo-2-aminoethoxy)-2-benzylidene indanone derivative) | Anti-Alzheimer's/Parkinson's effects | Potent anti-Alzheimer's agent | Also evaluated for anti-Parkinsonian effects. |
| Piperidine-substituted indanone 6 (4-(2-oxo-2-aminoethoxy)-2-benzylidene indanone derivative) | Anti-Alzheimer's/Parkinson's effects | Potent anti-Alzheimer's agent | Also evaluated for anti-Parkinsonian effects. |
| 2-Benzylidene-1-indanone derivatives | MAO-B inhibition | IC50 < 2.74 µM (MAO-B); 12 compounds with IC50 < 0.1 µM | MAO-B specific inhibitors. Promising leads for PD therapies. |
| Compound 5g (2-Benzylidene-1-indanone derivative) | MAO-A inhibition | IC50 = 0.131 µM (MAO-A) | Most potent MAO-A inhibition among tested 2-benzylidene-1-indanones. |
| Ligands L3 and L5 (Indanone derivatives) | MAO-B inhibition | Binding energies: -8.809 kcal/mol (L3), -9.276 kcal/mol (L5) | Identified via molecular docking; promising oral bioavailability. |
Monoamine Oxidase (MAO) Modulation
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their dysregulation is linked to various neurodegenerative and psychiatric disorders. This compound derivatives have been extensively studied for their MAO modulatory properties, particularly as selective MAO-B inhibitors.
A series of twenty-two 2-benzylidene-1-indanone derivatives were synthesized and evaluated, revealing that many were MAO-B specific inhibitors with IC50 values below 2.74 µM. Twelve of these compounds demonstrated high potency, with IC50 values less than 0.1 µM. An analysis of the structure-activity relationships for MAO-B inhibition showed that substitution on the A-ring with a 5-hydroxy group and on the B-ring with halogens and the methyl group yielded high potency inhibition. While primarily MAO-B specific, some derivatives also showed MAO-A inhibition, with compound 5g exhibiting the most potent MAO-A inhibition (IC50 = 0.131 µM). These findings underscore the potential of this compound derivatives as leads for developing therapies targeting MAO-related disorders, including Parkinson's disease.
Anti-Cancer Activity and Mechanisms of Action of this compound Derivatives
Beyond neurodegenerative disorders, this compound derivatives have garnered significant attention for their promising anti-cancer activities. Research indicates that these compounds can exert potent cytotoxic effects against various human carcinoma cells, often through diverse mechanisms of action.
One optimized anti-cancer lead molecule, 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one (referred to as "benzylidene indanone 1" or "indanone 1"), exhibited potent cytotoxicities with IC50 values ranging from 0.010 to 14.76 µM against various human carcinoma cells. This compound also demonstrated in vivo anti-cancer activity against Ehrlich ascites carcinoma, showing 45.48% inhibition of tumor growth at a 20 mg/kg dose in Swiss albino mice. Another gallic acid-based indanone derivative (also referred to as "indanone 1" in a separate study) exhibited in vivo anti-cancer activity against Ehrlich ascites carcinoma in Swiss albino mice by inhibiting tumor growth by 54.3% at a 50 mg/kg body weight dose.
The indanone scaffold is also found in compounds like Indanocine , a synthetic indanone identified by the National Cancer Institute's Developmental Therapeutics Program for its antiproliferative activity. Indanocine is a cytostatic and cytotoxic indanone that blocks tubulin polymerization and, unlike other antimitotic agents, induces apoptotic cell death in stationary-phase multidrug-resistant cancer cells at nanomolar concentrations, without impairing the viability of normal non-proliferating cells.
Targeting Specific Biological Pathways in Oncology
Investigations into this compound scaffolds have revealed their potential as anticancer agents, with various derivatives exhibiting cytotoxic effects against human carcinoma cell lines invivochem.comfishersci.cafishersci.finottingham.ac.ukwikipedia.orguni-freiburg.deuni.lu. One notable example is the optimized anti-cancer lead molecule, 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one (referred to as compound 1 or benzylidene indanone 1). This compound demonstrated potent cytotoxicities across various human carcinoma cells, with inhibitory concentration 50 (IC50) values ranging from 0.010 to 14.76 µM uni.lu. Mechanistic studies indicated that benzylidene indanone 1 induced G2/M phase cell cycle arrest in MCF-7 and MDA-MB-231 breast cancer cells and triggered apoptosis in DU145 prostate cancer cells, evidenced by the cleavage of PARP uni.lu.
Another promising indanone-based derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), has shown superior cytotoxicity against p53 mutant colorectal cancer cell lines, namely HT-29, COLO 205, and KM 12, compared to the p53 wild-type HCT 116 cell line wikipedia.org. ITH-6 was observed to arrest these cancer cell lines in the G2/M phase and induce apoptosis, accompanied by an increase in reactive oxygen species levels and a decrease in glutathione (B108866) levels wikipedia.org.
Table 1: Cytotoxicity of ITH-6 on Colorectal Cancer Cell Lines wikipedia.org
| Cell Line | IC50 (µM) |
| HT-29 | 0.44 |
| COLO 205 | 0.98 |
| KM 12 | 0.41 |
Antimicrobial and Antiviral Properties of this compound Analogs
This compound and its analogs have been explored for their antimicrobial and antiviral properties invivochem.comfishersci.finih.govresearchgate.netcuhk.edu.cnnih.gov. Research has highlighted the efficacy of chalcone (B49325) derivatives containing indanone scaffolds against the Tobacco Mosaic Virus (TMV), an RNA virus causing significant agricultural losses researchgate.netcuhk.edu.cnrna-society.orgnih.govmitoproteome.org. A series of these derivatives were synthesized, and their anti-TMV activities were evaluated. Among them, compounds designated as N2 and N7 exhibited good therapeutic activities against TMV, while N2 and N10 demonstrated superior protective activities when compared to the control drug ningnanmycin (B12329754) researchgate.netcuhk.edu.cnrna-society.orgnih.govmitoproteome.org.
Table 2: Anti-Tobacco Mosaic Virus (TMV) Activities of Indanone-Containing Chalcone Derivatives researchgate.netcuhk.edu.cnrna-society.orgnih.govmitoproteome.org
| Compound | Therapeutic Activity EC50 (µg/mL) | Protective Activity EC50 (µg/mL) |
| N2 | 70.7 | 60.8 |
| N7 | 89.9 | - |
| N10 | - | 120.3 |
| Ningnanmycin (Control) | 158.3 | 175.6 |
Anti-inflammatory Potential of this compound Derivatives
The anti-inflammatory potential of this compound derivatives has been a subject of ongoing research invivochem.comfishersci.canih.gov. Specifically, 2-benzylidene-1-indanone derivatives have been designed and synthesized with the aim of developing anti-inflammatory agents for conditions such as acute lung injury ctdbase.org. Compound 8f, a derivative within this class, showed enhanced anti-inflammatory activities in in vitro models and demonstrated significant therapeutic effects in a mouse model ctdbase.org. Its mechanism of action involved effectively inhibiting the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and blocking the activation of the NF-κB/MAPK signaling pathway ctdbase.org.
Furthermore, thiosemicarbazone and thiazolylhydrazone derivatives of 1-indanone (B140024) have also exhibited anti-inflammatory properties ctdbase.org. Notably, a thiosemicarbazone derivative of 1-indanone (referred to as compound 1 in the study) displayed potent anti-inflammatory activity by inhibiting intracellular responsive oxygen species (ROS) released from human whole blood phagocytes, with an IC50 value of 5.1 ± 1.3 µg/mL. This activity was more potent than that of the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, which had an IC50 of 11.2 ± 1.9 µg/mL ctdbase.org.
Table 3: Anti-inflammatory Activity of a 1-Indanone Thiosemicarbazone Derivative ctdbase.org
| Compound | IC50 (µg/mL) against ROS release from human whole blood phagocytes |
| 1-Indanone Thiosemicarbazone Derivative (Compound 1) | 5.1 ± 1.3 |
| Ibuprofen (Standard) | 11.2 ± 1.9 |
Therapeutic Applications Beyond Neurodegeneration and Cancer
Beyond their established roles in neurodegeneration (e.g., donepezil, an indanone derivative used for Alzheimer's disease fishersci.firesearchgate.netcuhk.edu.cn) and cancer, indanone derivatives exhibit a diverse range of other therapeutic applications fishersci.fi. Compounds structurally related to 1-Indanone, 4,5,6,7-tetrahydro-2-((dimethylamino)methyl)-3-methyl-, hydrochloride, for instance, have been investigated for their potential analgesic and antidepressant properties norman-network.com. Additionally, 2-nitroindan-1,3-diones have demonstrated antiallergic activity oup.com.
Anti-Tobacco Mosaic Virus (TMV) Activity
As detailed in Section 7.3, chalcone derivatives incorporating the indanone scaffold have shown significant anti-TMV activity. Compounds such as N2, N7, and N10 demonstrated notable therapeutic and protective effects against the virus, surpassing the efficacy of ningnanmycin in certain aspects researchgate.netcuhk.edu.cnrna-society.orgnih.govmitoproteome.org.
Anticoagulant Properties of Indanone Derivatives
Indanone derivatives have also been identified for their anticoagulant properties, suggesting their potential in the development of agents that modulate blood coagulation.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking and ligand-protein interaction studies are crucial in understanding the binding mechanisms and predicting the biological activities of this compound derivatives wikipedia.orguni-freiburg.de. These computational approaches provide insights into how these compounds interact with target proteins at a molecular level.
For example, studies on 2-benzylidene-1-indanone and its derivatives have utilized molecular docking to evaluate their anticancer properties. These investigations involved docking the compounds with the target protein PDB ID = 1HJD, associated with the melanoma cell line. The activity ranking derived from quantum chemical parameters was found to be consistent with the binding energies obtained from the docking simulations uni-freiburg.de.
Furthermore, molecular docking and 3D-quantitative structure-activity relationship (QSAR) studies have been conducted on 2-substituted 1-indanone derivatives to explore their potential as acetylcholinesterase inhibitors. In the context of anti-TMV activity, molecular docking studies were performed for indanone-containing chalcone derivatives. Compound N2, which exhibited high anti-TMV activity, showed a hydrogen bond interaction with the amino acid residue ARG-341, indicating a favorable binding interaction with the viral target researchgate.netcuhk.edu.cnrna-society.orgnih.gov.
Applications in Advanced Materials Science and Catalysis
2-Indanone as a Precursor in Organic Synthesis
This compound is a crucial starting material for the synthesis of diverse organic compounds, allowing for the introduction of various functionalities and the generation of complex molecular architectures chemicalbook.comchemimpex.comalibaba.com. Its carbonyl group facilitates reactions such as nucleophilic addition, enolate formation, and condensation smolecule.com. Beyond these general reactions, this compound participates in more specialized transformations, including TiCl4-Mg mediated coupling with bromoform (B151600) (CHBr3) to yield dibromomethyl carbinol, and reactions with 5,5-dimethyl-3-pyrazolidinone to form 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone chemicalbook.comrheniumshop.co.ilsigmaaldrich.com. Furthermore, photolysis of this compound by 266-nm one-photon excitation has been shown to yield o-xylylene (B1219910) chemicalbook.comrheniumshop.co.ilsigmaaldrich.com.
Synthesis of Indene-Fused Porphyrins
One notable application of this compound as a precursor is in the synthesis of indene-fused porphyrins, which are highly modified porphyrin systems chemicalbook.comrheniumshop.co.ilsigmaaldrich.comacs.orgnih.govchemsrc.com. The synthetic pathway typically commences with a Knorr-type reaction involving oximes derived from benzyl (B1604629) or tert-butyl acetoacetate (B1235776) with this compound and zinc dust in propionic acid, which yields indenopyrroles acs.orgnih.gov. These indenopyrroles are then further transformed. For instance, an indene-fused dipyrrole can be converted into its corresponding dialdehyde (B1249045) using trifluoroacetic acid (TFA)-trimethyl orthoformate, followed by a reaction with a dipyrrylmethane dicarboxylic acid, resulting in the isolation of an indenoporphyrin in 26% yield acs.orgnih.gov.
The resulting indene-fused porphyrins exhibit distinct spectroscopic properties compared to typical porphyrins. Their UV-vis absorption spectra are significantly modified, displaying three strong bands in the Soret region and Q bands extending beyond 700 nm acs.orgnih.gov. Proton Nuclear Magnetic Resonance (NMR) spectroscopy reveals a reduced diamagnetic ring current, with meso-protons resonating near 9.3 ppm, as opposed to the typical 10 ppm observed in conventional porphyrins acs.orgnih.gov. Metal complexes, such as those with nickel(II), copper(II), and zinc, also show unusual UV-vis absorption spectra characterized by bathochromically shifted Soret and Q absorptions, along with reduced diatropic character in the diamagnetic nickel(II) and zinc complexes acs.orgnih.gov.
Table 1: Spectroscopic Characteristics of Indene-Fused Porphyrins
| Spectroscopic Method | Observation (Compared to Typical Porphyrins) | Reference |
| UV-vis Absorption | Three strong bands in Soret region; Q bands beyond 700 nm | acs.orgnih.gov |
| Proton NMR | Reduced diamagnetic ring current; meso-protons near 9.3 ppm (vs. 10 ppm) | acs.orgnih.gov |
| Metal Complexes (Ni, Cu, Zn) | Bathochromically shifted Soret and Q absorptions; reduced diatropic character | acs.orgnih.gov |
Building Blocks for Complex Molecular Architectures
As a versatile building block, this compound plays a pivotal role in the construction of complex molecular architectures, particularly in medicinal chemistry and drug discovery chemimpex.comalibaba.comchemdiv.com. Its inherent reactivity allows for various chemical transformations, including cyclization and alkylation, which are essential for synthesizing intricate organic compounds chemimpex.com.
This compound serves as a key intermediate in the synthesis of numerous pharmaceuticals and bioactive compounds. For example, it is an important intermediate in the preparation of aprindine (B1662516) hydrochloride and ceforanide (B1668862) chemicalbook.comguidechem.com. It also acts as a raw material for the synthesis of 2-aminoindene, which itself is a precursor for drugs such as Delapril, used for hypertension, and Indacaterol, a long-acting β2-receptor agonist for chronic obstructive pulmonary disease guidechem.com. The core indanone structure and its derivatives are actively explored in pharmaceutical research for their potential biological activities, including anti-inflammatory and anticancer properties chemimpex.comontosight.ai.
Furthermore, related indanol structures, such as cis-1-amino-2-indanol, are critical building blocks in chemistry. This molecule serves as a scaffold for various ligands (e.g., BOX, PyBOX), catalysts, and chiral auxiliaries, which are widely employed in asymmetric catalysis due to their rigid cyclic skeleton mdpi.com. It has also been incorporated into numerous bioactive structures, highlighting the broader importance of the indanone/indanol scaffold in drug design and synthesis mdpi.com.
Utilization in Functional Materials Development
The inherent reactivity and structural characteristics of this compound make it valuable in the development of functional materials. It is employed in the synthesis of polymers and other advanced materials, contributing to the creation of structures with specific properties chemimpex.comsmolecule.com. Indanone derivatives are broadly utilized as organic functional materials researchgate.net.
Organic Electronics and Optoelectronic Devices
Indanone derivatives are increasingly recognized for their utility in organic electronics and optoelectronic devices researchgate.netmdpi.com. Materials derived from indanone play a role in the fabrication of components for these advanced technologies.
For instance, copper(II) molecular materials derived from 2-benzylidene-1-indanones have been synthesized and investigated as potential semiconductors for optoelectronic devices researchgate.net. These complexes exhibit interesting optical and electrical properties, attributed to their π-conjugate system and the presence of transition metals researchgate.net. Thin films of these copper complexes have been successfully deposited via thermal evaporation, and their optical and electrical features have been examined using UV-vis spectroscopy and current-voltage measurements, respectively researchgate.net. Such films hold promise as active layers in the production of optoelectronic devices researchgate.net.
In the realm of organic semiconductors, indandione units (structurally related to indanone) are incorporated into quinoidal π-conjugated molecules, which are emerging materials for energy and optoelectronic applications mdpi.com. These compounds are characterized by low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels, often below -4.0 eV, and exhibit unipolar electron transport behaviors mdpi.com. Some of these materials have demonstrated electron mobilities up to 0.38 cm²/V·s mdpi.com. Additionally, dicyanomethylene-appended indanone has been utilized as an acceptor component in push–pull D–π–A molecules for solution-processed bulk heterojunction organic photovoltaic (OPV) devices, illustrating its role in tuning material properties for solar energy conversion rsc.org.
Dyes and Photonics Applications
This compound and its derivatives are significant in the development of dyes and for various photonics applications. The compound is used in the synthesis of dyes and pigments, finding relevance in industries such as textiles and cosmetics chemimpex.com. Its distinct aromatic properties also contribute to the formulation of high-quality fragrances chemimpex.com.
Beyond traditional applications, indanone derivatives are key components in the design of advanced dyes and fluorophores researchgate.net. They are employed in the creation of dyes for solar cell applications, photoinitiators for polymerization processes, and chromophores for non-linear optical (NLO) applications mdpi.com. Recent research has focused on synthesizing novel N,O-chelate fluoroborane fluorescent dyes incorporating indanone units with different substituents bohrium.com. These dyes, synthesized through condensation reactions from indanone derivatives, show potential for near-infrared (NIR) fluorescence imaging, offering improved spatial precision due to reduced light scattering and absorption in biological tissues bohrium.com.
Catalytic Roles and Mediated Transformations
While this compound primarily functions as a precursor, its structural motif and derivatives are integral to various catalytic roles and mediated transformations in organic chemistry. The indanone core can be formed and transformed through diverse catalytic methodologies.
Rhodium-catalyzed reactions represent a significant area where indanones are synthesized. For instance, indanones and indenones can be synthesized via rhodium-catalyzed reactions of alkynes with arylboroxines under a carbon monoxide (CO) atmosphere iyte.edu.tr. This method has shown that electron-poor diaryl acetylenes generally yield higher amounts of indanone compared to electron-rich ones iyte.edu.tr. Another efficient and robust protocol involves a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway, which enables the synthesis of diverse 2,3-substituted indanones under mild and sustainable conditions, utilizing water as the sole solvent and without the need for exogenous ligands acs.org.
Beyond synthesis, indanone-related structures can participate in or facilitate catalytic processes. For example, oxazaborilidine catalysts derived from cis-1-amino-2-indanol (a related indanol derivative) have proven to be highly efficient in the enantioselective reduction of carbonyl compounds mdpi.com. This highlights how the indanone/indanol scaffold can be leveraged to develop chiral auxiliaries and catalysts for asymmetric transformations, including diastereoselective enolate alkylation and reduction mdpi.com. Various metal-catalyzed (e.g., rhodium, manganese) and metal-free methodologies have been developed for the construction and modification of the 1-indanone (B140024) core, underscoring the compound's broad utility in mediated chemical reactions researchgate.netrsc.orgresearchgate.net.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-indanone, and how do experimental conditions influence yield and purity?
- Methodological Answer : The most widely reported synthesis involves the oxidation of indene using formic acid and hydrogen peroxide to form a monoformate ester intermediate, followed by hydrolysis with sulfuric acid to yield this compound . Alternative routes include dibromination of ortho-xylene followed by umpolung strategies using 1,3-dithianide anion to achieve cyclization and deprotection . Key factors affecting yield include reaction temperature, stoichiometry of oxidizing agents, and purification methods (e.g., distillation vs. rotary evaporation). Contradictions in reported yields (e.g., 60–85%) may arise from variations in catalyst purity or side reactions during hydrolysis .
Q. How can researchers characterize this compound derivatives using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Analyze aromatic proton environments (δ 7.2–7.8 ppm for substituted indanones) and carbonyl signals (δ 200–210 ppm in NMR) to confirm regioselectivity .
- IR : Detect carbonyl stretching vibrations (~1700 cm) and monitor functional group transformations (e.g., ester hydrolysis) .
- HPLC/MS : Quantify purity and identify byproducts (e.g., diastereomers or oxidation intermediates) .
- Melting Point : Compare with literature values (e.g., 54–56°C for this compound) to assess crystallinity .
Q. What criteria should guide the selection of catalysts for this compound oxidation reactions?
- Methodological Answer : Prioritize catalysts based on:
- Substrate compatibility : Oxone or Wacker process catalysts for mild conditions vs. harsher acidic oxidants (e.g., HSO) for robust substrates .
- Byproduct minimization : Transition metal catalysts (e.g., Pd) may reduce side reactions compared to stoichiometric oxidizers .
- Scalability : Evaluate cost and safety (e.g., avoiding phosgene in umpolung strategies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for ortho-substituted this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., ortho-dimethoxy-2-indanone vs. ortho-dihalo derivatives) to identify electronic effects .
- Computational Modeling : Use DFT calculations to predict chemical shifts and validate experimental data .
- Crystallography : Resolve ambiguities in regiochemistry via X-ray diffraction, particularly for polymorphic forms .
Q. What strategies optimize the scalability of this compound synthesis for multi-gram applications?
- Methodological Answer :
- Process Intensification : Replace batch reactions with flow chemistry to improve heat/mass transfer and reduce reaction time .
- Workup Efficiency : Use rotary evaporation instead of aspirator distillation to minimize product loss .
- Byproduct Recycling : Implement green chemistry principles (e.g., recovering formic acid from hydrolysis steps) .
Q. How can computational methods predict the reactivity of this compound in pericyclic or transition metal-mediated reactions?
- Methodological Answer :
- Transition State Analysis : Calculate activation barriers for electrocyclic ring-opening or [4+1] cycloadditions using software like Gaussian or ORCA .
- Ligand Design : Simulate metal-ligand interactions (e.g., Pd-catalyzed carbonylations) to identify optimal coordination environments .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address discrepancies in reported reaction mechanisms for this compound functionalization?
- Methodological Answer :
- Controlled Variables : Isolate factors like solvent polarity, temperature, and catalyst loading to identify mechanistic pathways .
- Isotopic Labeling : Use -labeled reagents to track oxygen incorporation during oxidation or hydrolysis .
- Kinetic Studies : Perform time-resolved spectroscopy to distinguish intermediate species .
Q. What statistical approaches validate the reproducibility of this compound synthesis across laboratories?
- Methodological Answer :
- ANOVA Testing : Compare yields and purity data from independent replicates to assess inter-lab variability .
- Error Analysis : Quantify uncertainties in measurements (e.g., melting point ranges, NMR integration) using standard deviation .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Melting Point (this compound) | 54–56°C | |
| CAS Registry Number | 615-13-4 | |
| Density (this compound oxime) | 1.2 g/cm | |
| Boiling Point (this compound) | 304.5°C at 760 mmHg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
